4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
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Overview
Description
4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with hydroxy, sulfanyl, phenyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with a pyrimidine derivative, which undergoes nucleophilic substitution with a 4-methylbenzyl sulfanyl group. The hydroxy and phenyl groups are then introduced through further substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonitrile group may produce an amine .
Scientific Research Applications
4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The hydroxy and sulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenyl and carbonitrile groups may also play a role in binding to hydrophobic pockets within proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-(4-methylbenzyl)-3-chloro-4-[(4-chlorophenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar structure but includes a pyrrol-2-one ring and chloro substituents.
4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile: This compound is structurally similar but lacks the carbonitrile group.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-13-7-9-14(10-8-13)12-24-19-21-17(15-5-3-2-4-6-15)16(11-20)18(23)22-19/h2-10H,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLLWSDXUQFYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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